2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride
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Overview
Description
2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of phenylacetic acid and contains an aminoethyl group attached to the phenyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 4-(1-aminoethyl)phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to changes in their activity. The phenylacetic acid moiety may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-aminoethyl)phenoxy]acetic acid hydrochloride
- 4-(2-aminoethyl)benzeneacetic acid
- 2-aminoethylphosphonic acid
Uniqueness
2-[4-(1-aminoethyl)phenyl]acetic acid hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of an aminoethyl group and a phenylacetic acid moiety provides distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
2060041-02-1 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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